molecular formula C21H28FN3O3 B5538494 1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

Cat. No. B5538494
M. Wt: 389.5 g/mol
InChI Key: AQJQEERBPJMLQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" often involves condensation reactions, nucleophilic substitution, and fluorination processes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate via condensation reaction showcases the complexity and precision required in creating such compounds (Sanjeevarayappa et al., 2015). Similarly, the creation of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine derivatives through nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, reduction, and then fluorination indicates the intricate steps involved in synthesizing such complex molecules (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to "1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" can be determined through X-ray diffraction studies and spectroscopic evidence. For example, the study by Polaske et al. (2009) on the solid-state structures of xylylene-linked bis(piperazine-2,5-diones) reveals insights into the effects of side chain substitution on molecule conformations, highlighting the importance of intermolecular interactions in determining solid-state conformations (Polaske et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives include Dieckmann cyclization, as demonstrated in the synthesis of piperazine-2,5-diones from substructures featuring activated methylene adjacent to nitrogen, highlighting the versatility of reactions available for modifying the chemical structure of piperazine-based compounds (Aboussafy & Clive, 2012).

Physical Properties Analysis

The crystallization and physical form of similar compounds are influenced by their molecular structure and intermolecular interactions. For example, the analysis of cis and trans isomers of certain arylpiperazine structures provides insights into molecule bending and the formation of supramolecular synthons, which are critical for understanding the physical properties of these compounds (Karolak‐Wojciechowska et al., 2010).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with other molecules, can be assessed through various chemical and biological evaluations. For instance, the synthesis and antimicrobial activity of certain piperazine and piperidine derivatives illustrate the compound's interactions with biological systems and their potential applications in medicinal chemistry (Banala et al., 2011).

Scientific Research Applications

Synthesis and Characterization

Research in synthesis and characterization focuses on developing novel compounds through condensation reactions and characterizing their structure using various spectroscopic methods. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through condensation reaction highlights the methodology for creating complex molecules with potential biological activities. These compounds are further characterized by LCMS, NMR, IR, and single crystal XRD data, providing insights into their molecular structure and the formation of three-dimensional architectures through weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of synthesized compounds involves screening for various activities, such as antibacterial and anthelmintic activities. The discussed compound exhibited moderate anthelmintic activity, suggesting potential applications in developing new treatments for parasitic infections. This highlights the importance of synthetic chemistry in discovering new bioactive molecules (Sanjeevarayappa et al., 2015).

Fluorescent Sensors

Another application area is the development of fluorescent sensors for detecting toxic chemicals. The synthesis of benzothiadiazole-based fluorescent sensors capable of detecting oxalyl chloride and phosgene in "turn-on" fluorescence mode demonstrates the utility of piperazine-2,3-dione derivatives in environmental monitoring and public safety. These sensors exhibit high selectivity and sensitivity, providing a convenient and reliable detection method for harmful industrial chemicals (Zhang et al., 2017).

Antimicrobial and Cytotoxic Evaluation

In the field of medicinal chemistry, fluoroquinolone derivatives of piperazine-2,3-dione have been evaluated for their antimycobacterial and cytotoxic activities, revealing compounds with potent activity against M. tuberculosis. This research underscores the potential of these compounds in treating bacterial infections while maintaining low cytotoxicity, making them promising candidates for further drug development (Sheu et al., 2003).

Herbicidal Activity

The synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones showcases the application of these compounds in agriculture. These compounds, prepared via a new synthetic route, demonstrate significant herbicidal activity, indicating their potential as effective agrochemical agents (Li et al., 2005).

properties

IUPAC Name

1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-2-3-11-23-14-15-25(21(28)20(23)27)18(16-7-5-4-6-8-16)19(26)24-12-9-17(22)10-13-24/h4-8,17-18H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJQEERBPJMLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCC(CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

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